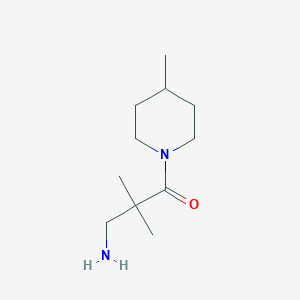
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is an organic compound with the molecular formula C11H22N2O. This compound is characterized by the presence of an amino group, a piperidine ring, and a ketone functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperidine with 3-amino-2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-2,2-dimethylpropionamide
- 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one
- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
生物活性
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a ketone functional group, and a piperidine ring. Its molecular formula is C11H22N2O, with a molecular weight of approximately 198.31 g/mol.
The compound's structure allows for versatile interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its potential therapeutic effects.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| Functional Groups | Amino group, ketone, piperidine ring |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties , making it a candidate for further pharmacological exploration. The presence of the amino group enhances its ability to interact with various biomolecules, potentially leading to inhibition of microbial growth or viral replication.
Interaction with Enzymes and Receptors
The compound has been studied for its interactions with specific enzymes and receptors. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have indicated favorable binding interactions with key residues in AChE, suggesting that it may serve as a lead compound for developing new therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their mechanisms:
- Molecular Docking Analysis : A study conducted on related piperidine derivatives demonstrated their efficacy as AChE inhibitors. The binding affinities were assessed using molecular dynamics simulations, revealing that certain ligands exhibited strong interactions with AChE residues critical for enzyme activity .
- ADME Profiling : Absorption, distribution, metabolism, and excretion (ADME) profiling of related compounds indicated favorable pharmacokinetic properties. This suggests that derivatives of this compound could be effectively absorbed and utilized within biological systems .
- Comparative Studies : Comparative analysis with FDA-approved drugs like donepezil and rivastigmine highlighted the potential of this compound class in treating cognitive impairments associated with Alzheimer’s disease through similar mechanisms of action .
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9-4-6-13(7-5-9)10(14)11(2,3)8-12/h9H,4-8,12H2,1-3H3 |
InChIキー |
NYSXEAMZHWSJOI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)C(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















